Enhanced Acidity: 2,4,6-Trichlorobenzoic Acid is a Stronger Acid than Its Dichloro Analog
The predicted acid dissociation constant (pKa) of 2,4,6-trichlorobenzoic acid is 1.40 ± 0.25, which is significantly lower than the reported pKa of its closest dichloro analog, 2,4-dichlorobenzoic acid, at 2.07 [1]. This difference of approximately 0.67 pKa units indicates that TCBA is over four times more acidic in aqueous solution. The increased acidity is a direct consequence of the additional electron-withdrawing chlorine atom at the 6-position, which further stabilizes the carboxylate anion [2].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 1.40 ± 0.25 (predicted) |
| Comparator Or Baseline | 2,4-Dichlorobenzoic acid: pKa = 2.07 (predicted) |
| Quantified Difference | ΔpKa ≈ -0.67 (TCBA is ~4.7x more acidic) |
| Conditions | Aqueous solution, calculated/predicted values |
Why This Matters
This higher acidity directly influences reaction conditions, solubility profiles, and salt formation in both synthetic and formulation chemistry, making TCBA a distinct choice over 2,4-dichlorobenzoic acid where a stronger acid is required.
- [1] Chembase. (n.d.). 2,4-Dichlorobenzoic acid (CAS 50-84-0). Retrieved from http://www.chembase.cn/molecule-89751.html View Source
- [2] Wikipedia contributors. (2024, November 29). Trichlorobenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/Trichlorobenzoic_acid View Source
